molecular formula C13H14N4O4S B1198561 N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide CAS No. 4049-01-8

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B1198561
CAS No.: 4049-01-8
M. Wt: 322.34 g/mol
InChI Key: GYUQXNLLHFAYDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide typically involves the reaction of 6-methoxypyrimidine-4-amine with 4-acetamidobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(n-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the methoxypyrimidinyl group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides .

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-9(18)16-10-3-5-11(6-4-10)22(19,20)17-12-7-13(21-2)15-8-14-12/h3-8H,1-2H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUQXNLLHFAYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960868
Record name N-{4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4049-01-8
Record name N(4)-Acetylsulfamonomethoxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-[[(6-Methoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ94Z99MTL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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